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Compound of Interest

(2S,4S)-(-)-2,4-
Compound Name:
Bis(diphenylphosphino)pentane

cat. No.: B1271866

CAS Number: 77876-39-2

Synonyms: (S,S)-BDPP, (S,S)-Skewphos, [(1S,3S)-1,3-Dimethyl-1,3-
propanediyl]bis[diphenylphosphine]

This technical guide provides a comprehensive overview of (2S,4S)-(-)-2,4-
Bis(diphenylphosphino)pentane, a chiral diphosphine ligand widely employed in asymmetric
catalysis. It is intended for researchers, scientists, and drug development professionals,
offering detailed information on its properties, applications, and relevant experimental
protocols.

Physicochemical Properties

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane, commonly referred to as (S,S)-BDPP, is a
white to tan crystalline solid. It is an air-sensitive compound and should be handled and stored
under an inert atmosphere.[1] Key physicochemical data are summarized in the table below.
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Property Value Reference
Molecular Formula C29H30P2 [2][3]
Molecular Weight 440.49 g/mol [2][3]
Appearance White to tan powder/crystals [1]

Melting Point 81-84 °C [3]

[a]2°/D -125.0°,c=11in

Optical Rotation
chloroform

- Insoluble in water (2.0E-6 g/L
Solubility . [4]
at 25 °C, calculated)

Core Applications in Asymmetric Catalysis

(S,S)-BDPP is a versatile C2-symmetric chiral ligand known for its effectiveness in a variety of
metal-catalyzed enantioselective transformations. Its primary application lies in asymmetric
hydrogenation, but it has also been utilized in other stereoselective reactions such as
hydroboration and allylic alkylation. The pentane backbone of the ligand creates a chiral
environment around the metal center, enabling the transfer of chirality to the substrate with high
efficiency.

Asymmetric Hydrogenation

Complexes of (S,S)-BDPP with transition metals, particularly rhodium and ruthenium, are highly
effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. These
reactions are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine
chemicals.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides: Rhodium complexes of (S,S)-
BDPP and its derivatives are used in the asymmetric hydrogenation of enamides to produce
chiral amines with high enantioselectivity.[5]

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: While specific protocols for
(S,S)-BDPP are less commonly cited than for ligands like BINAP, the general principle involves
the use of a Ru-(S,S)-BDPP complex to reduce ketones to chiral alcohols.
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Enantioselective Hydroboration

Cobalt complexes incorporating (S,S)-BDPP have been investigated as catalysts for the
enantioselective hydroboration of 1,3-dienes.[1][3] These reactions provide access to chiral
homoallylic boronates, which are valuable synthetic intermediates.

Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric
Hydrogenation of a Tetrasubstituted Enamine

This protocol is adapted from a general procedure for the asymmetric hydrogenation of
enamines using a rhodium-diphosphine catalyst.[5]

Catalyst Preparation (in situ):

¢ In a glovebox, a Schlenk tube is charged with [Rh(COD)z]OTf (0.01 equivalents) and
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP) (0.011 equivalents).

e Anhydrous and degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at
room temperature for 30 minutes to form the catalyst solution.

Hydrogenation Reaction:

To the pre-formed catalyst solution, the tetrasubstituted enamine substrate (1.0 equivalent)
and a base (e.g., K2COs3, 0.1 equivalents) are added.

e The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-4
cycles).

e The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and the
reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time (e.g.,
12-24 hours).

e Upon completion, the autoclave is carefully depressurized, and the solvent is removed under
reduced pressure.
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e The residue is purified by column chromatography on silica gel to afford the chiral amine
product.

e The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

General Procedure for Cobalt-Catalyzed
Enantioselective Hydroboration of 1,3-Dienes

This protocol is based on the use of a cobalt-bisphosphine complex for the hydroboration of
dienes.[1][3]

Catalyst System Generation:

 In a glovebox, a vial is charged with a cobalt(ll) precursor (e.g., CoClz) and (2S,4S)-(-)-2,4-
Bis(diphenylphosphino)pentane ((S,S)-BDPP).

e Areducing agent (e.g., activated zinc) and an activator (e.g., NaBARF) are added.
e The mixture is suspended in an anhydrous, non-coordinating solvent (e.g., diethyl ether).

Hydroboration Reaction:

To the catalyst suspension, the 1,3-diene substrate is added.
» Pinacolborane (HBPin) is then added dropwise at room temperature.

e The reaction is stirred at room temperature until complete conversion of the starting material
is observed by GC-MS or TLC analysis.

e The reaction mixture is then quenched, and the product is worked up and purified.

e The enantiomeric ratio of the resulting homoallylic boronate can be determined after
conversion to the corresponding alcohol.

Quantitative Data

The following tables summarize representative quantitative data for catalytic reactions
employing (S,S)-BDPP and related ligands.
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Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine[5]

. Conversion
Entry Ligand Base Solvent ee (%)
(%)
(2S,4S)-ptbp-
1 K2COs3 2-Propanol >99 >95
skewphos
(2S,4S)-
2 K2COs 2-Propanol 53 93
SKEWPHOS

Note: ptbp-skewphos is a derivative of (S,S)-BDPP.

Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of a-Substituted Acrylates with (S,S)-
BDPP[6]

) Conversion
Entry Substrate Time (h) er (S:R)
(%)
Methyl
1 5 100 67:33
methacrylate

Signaling Pathways and Experimental Workflows

In the context of catalysis, "signaling pathways" can be interpreted as the catalytic cycle that
describes the mechanism of the reaction.

Proposed Catalytic Cycle for Rhodium-Catalyzed
Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation
of an enamide catalyzed by a Rhodium complex with a chiral diphosphine ligand like (S,S)-
BDPP. The cycle typically involves substrate coordination, oxidative addition of hydrogen,
migratory insertion, and reductive elimination.
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Caption: Proposed catalytic cycle for Rh-BDPP asymmetric hydrogenation.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening different chiral ligands, such as
(S,S)-BDPP, for an asymmetric catalytic reaction.
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Caption: Workflow for asymmetric catalyst screening and optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1271866?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/332654476_Cationic_CoI-Intermediates_for_Hydrofunctionalization_Reactions_Regio-_and_Enantioselective_Cobalt-Catalyzed_12-Hydroboration_of_13-Dienes
https://www.researchgate.net/figure/Proposed-catalytic-cycle-for-asymmetric-hydrogenation-with-the-Rh-L10-catalyst_fig5_334688268
https://par.nsf.gov/servlets/purl/10280307
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02599f
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02599f
https://pubs.acs.org/doi/10.1021/acs.oprd.1c00007
https://pmc.ncbi.nlm.nih.gov/articles/PMC11407689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11407689/
https://www.benchchem.com/product/b1271866#2s-4s-2-4-bis-diphenylphosphino-pentane-cas-number
https://www.benchchem.com/product/b1271866#2s-4s-2-4-bis-diphenylphosphino-pentane-cas-number
https://www.benchchem.com/product/b1271866#2s-4s-2-4-bis-diphenylphosphino-pentane-cas-number
https://www.benchchem.com/product/b1271866#2s-4s-2-4-bis-diphenylphosphino-pentane-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1271866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

